molecular formula C9H19O2PS B14272288 O,S-Diethyl cyclopentylphosphonothioate CAS No. 184642-09-9

O,S-Diethyl cyclopentylphosphonothioate

Cat. No.: B14272288
CAS No.: 184642-09-9
M. Wt: 222.29 g/mol
InChI Key: NCPYTVCQXSVOJE-UHFFFAOYSA-N
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Description

O,S-Diethyl cyclopentylphosphonothioate is an organophosphorus compound with the molecular formula C9H19O2PS It is a phosphonothioate ester, characterized by the presence of both oxygen and sulfur atoms bonded to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,S-Diethyl cyclopentylphosphonothioate can be achieved through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing high yields and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of diethyl phosphite with cyclopentyl halides in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

O,S-Diethyl cyclopentylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclopentyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Scientific Research Applications

O,S-Diethyl cyclopentylphosphonothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O,S-Diethyl cyclopentylphosphonothioate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of oxygen, sulfur, and cyclopentyl groups bonded to the phosphorus atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

184642-09-9

Molecular Formula

C9H19O2PS

Molecular Weight

222.29 g/mol

IUPAC Name

[ethoxy(ethylsulfanyl)phosphoryl]cyclopentane

InChI

InChI=1S/C9H19O2PS/c1-3-11-12(10,13-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3

InChI Key

NCPYTVCQXSVOJE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCC1)SCC

Origin of Product

United States

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